molecular formula C16H18FNO B3869200 (3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine

(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No. B3869200
M. Wt: 259.32 g/mol
InChI Key: BBZAZMJMBMUHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a novel compound that has shown promise in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a selective serotonin receptor modulator that acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This modulation of serotonin receptors has been shown to have an effect on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine have been studied in various animal models. It has been shown to increase serotonin levels in the brain, which has been linked to its potential use in the treatment of depression and anxiety. It has also been shown to have an effect on behavior, including reducing impulsivity and increasing sociability in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its selectivity for serotonin receptors, which allows for more precise and targeted research. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of (3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine. One direction is the further study of its potential use in the treatment of neurological disorders such as depression and anxiety. Another direction is the study of its effects on other serotonin receptors and their potential role in behavior and mood. Additionally, the development of more efficient and cost-effective synthesis methods could lead to increased availability and use of (3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine in scientific research.

Scientific Research Applications

(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine has shown potential in various scientific research applications. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a tool compound in neuroscience research to study the effects of serotonin receptor modulation on behavior.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-7-3-4-13(11-16)8-9-18-12-14-5-2-6-15(17)10-14/h2-7,10-11,18H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZAZMJMBMUHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzyl)-N-(3-methoxyphenethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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